Product packaging for 1-Cyclobutyl-6-methyl-1,4-diazepane(Cat. No.:CAS No. 1341589-67-0)

1-Cyclobutyl-6-methyl-1,4-diazepane

Cat. No.: B1453803
CAS No.: 1341589-67-0
M. Wt: 168.28 g/mol
InChI Key: NWDAHVJVGDJIDT-UHFFFAOYSA-N
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Description

1-Cyclobutyl-6-methyl-1,4-diazepane (CAS 1341589-67-0) is a chemical compound with the molecular formula C10H20N2 and a molecular weight of 168.27 g/mol . It is offered with a typical purity of 95% to 98% and should be stored at 2-8°C under an inert atmosphere or at room temperature for short periods . This compound is part of the 1,4-diazepane chemical class. While 1,4-diazepane and benzodiazepine core structures are known to be significant in medicinal chemistry for their biological activities, the specific research applications and mechanism of action for this compound are not detailed in the available scientific literature . The compound features a cyclobutyl substituent. Cyclobutane rings are increasingly used in drug discovery for their unique puckered structure, which can confer favorable properties such as conformational restriction, improved metabolic stability, and the ability to fill hydrophobic pockets in target proteins . As such, this reagent serves as a valuable building block for researchers in medicinal chemistry exploring novel synthetic compounds and their potential properties. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N2 B1453803 1-Cyclobutyl-6-methyl-1,4-diazepane CAS No. 1341589-67-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclobutyl-6-methyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-9-7-11-5-6-12(8-9)10-3-2-4-10/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDAHVJVGDJIDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN(C1)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

In Depth Structural and Conformational Analysis of 1 Cyclobutyl 6 Methyl 1,4 Diazepane

Spectroscopic Techniques for Comprehensive Structural Elucidation

A combination of modern spectroscopic methods is essential for the unambiguous determination of the constitution and stereochemistry of 1-cyclobutyl-6-methyl-1,4-diazepane.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Dynamic NMR for Conformational Dynamics)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure and dynamics of this compound.

¹H and ¹³C NMR: The proton and carbon NMR spectra would confirm the basic carbon-hydrogen framework. The asymmetry introduced by the methyl group at the C6 position and the cyclobutyl group at the N1 position makes all ring protons and carbons chemically non-equivalent, leading to complex spectra.

2D NMR Techniques: To assign the complex signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. These techniques reveal proton-proton and proton-carbon correlations, allowing for a complete assignment of the molecular structure. Such methods have been successfully used to characterize the structures of various diazepine (B8756704) derivatives unequivocally. researchgate.net

Dynamic NMR (DNMR): The seven-membered diazepane ring is highly flexible and undergoes rapid conformational exchange at room temperature. nih.gov This process, primarily a ring inversion, can be studied using variable-temperature NMR experiments. nih.govacs.org At low temperatures, the interconversion slows down, and distinct signals for axial and equatorial protons may be observed. Line shape analysis of the spectra at different temperatures allows for the determination of the energy barriers (ΔG‡) for the ring-flipping process. nih.govacs.org For related 1,4-diazepine systems, these barriers have been calculated and measured, providing insight into the conformational stability. nih.govnih.gov

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound. This table presents hypothetical, yet scientifically plausible, chemical shift ranges based on known data for similar alkyl-substituted diazepanes and cyclobutane (B1203170) moieties.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
N1-Cyclobutyl-CH~2.5 - 3.0~60 - 65The methine proton of the cyclobutyl group attached to nitrogen, deshielded by the adjacent nitrogen atom.
N1-Cyclobutyl-CH₂ (α)~1.8 - 2.2~30 - 35Protons on the carbons adjacent to the point of attachment.
N1-Cyclobutyl-CH₂ (β)~1.6 - 1.9~15 - 20Protons on the carbon furthest from the nitrogen attachment.
Diazepane-C2/C7-H₂~2.4 - 2.9~55 - 60Protons on carbons adjacent to both nitrogen atoms. They exist in a complex, dynamic environment and would likely show broad or multiple signals depending on temperature.
Diazepane-C3/C5-H₂~2.6 - 3.1~50 - 58Protons on carbons adjacent to one nitrogen. The environment is highly influenced by the N-cyclobutyl group and ring conformation.
Diazepane-C6-H~2.5 - 3.0~35 - 40The methine proton at the chiral center, coupled to the adjacent methyl group and ring protons.
Diazepane-C6-CH₃~1.0 - 1.2~15 - 20The methyl group protons, likely appearing as a doublet due to coupling with the C6-H.
Diazepane-N4-H~1.5 - 2.5-The secondary amine proton. The signal is often broad and its chemical shift is dependent on solvent and concentration. It may not be observed if it undergoes rapid exchange.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition and studying the fragmentation pathways of the molecule.

Molecular Formula Determination: HRMS provides a highly accurate mass measurement of the molecular ion (M+• or [M+H]⁺), allowing for the unambiguous determination of the chemical formula, C₁₀H₂₀N₂.

Fragmentation Analysis: Electron ionization (EI) or electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. The fragmentation of cyclic amines is typically initiated by α-cleavage (cleavage of a C-C bond adjacent to a nitrogen atom). miamioh.edu This process is a dominant fragmentation mode for amines and leads to the formation of stable iminium ions. miamioh.educhemguide.co.uk For this compound, key fragmentation pathways would likely involve:

Loss of the cyclobutyl group.

Cleavage adjacent to the C6-methyl group.

Ring-opening reactions followed by subsequent fragmentation of the aliphatic chains. libretexts.orgwikipedia.org

The study of fragmentation patterns is essential for distinguishing between isomers and confirming the connectivity of the molecular structure. chemguide.co.ukchempedia.info

Interactive Table 2: Predicted Key Mass Fragments for this compound. This table shows plausible mass-to-charge (m/z) values for fragments expected from the title compound under mass spectrometry analysis.

Fragment Ion (m/z)Proposed Structure/LossSignificance
168[C₁₀H₂₀N₂]⁺Molecular Ion (M⁺)
153[M - CH₃]⁺Loss of the methyl group from C6 via α-cleavage.
111[M - C₄H₇]⁺Loss of the cyclobutyl radical, a common fragmentation for N-cyclobutyl amines.
99[C₅H₁₁N₂]⁺Cleavage of the diazepane ring, a common pathway for such heterocyclic systems.
84[C₅H₁₀N]⁺Represents a stable iminium ion fragment resulting from ring cleavage and loss of the cyclobutyl moiety.
56[C₃H₆N]⁺A smaller, common iminium ion fragment from further breakdown of the diazepane ring.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Conformational Purity Assessment

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify functional groups and can provide information on conformational purity.

N-H Vibrations: A key feature in the IR spectrum would be the N-H stretching vibration of the secondary amine, expected in the range of 3300-3500 cm⁻¹. The position and shape of this band can indicate the extent of hydrogen bonding.

C-H Vibrations: Strong C-H stretching bands from the methyl, methylene, and methine groups would appear in the 2850-3000 cm⁻¹ region. mdpi.com

C-N Vibrations: C-N stretching vibrations are typically found in the fingerprint region of the spectrum, between 1000 and 1300 cm⁻¹.

While a single spectrum represents an average of conformations at room temperature, comparison with theoretical calculations can help in assigning bands to specific conformers and assessing the purity of a particular conformational state in a solid sample. mdpi.com

Solid-State Structural Characterization via X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information in the solid state, including precise bond lengths, bond angles, and the absolute conformation of the molecule. For various 1,4-diazepane derivatives, X-ray analysis has been instrumental in confirming their three-dimensional structures. nih.govacs.org

Should a suitable crystal of this compound be obtained, X-ray diffraction would likely reveal that the seven-membered diazepane ring adopts a stable, low-energy conformation, such as a chair or twist-boat form. nih.gov The analysis would also determine the orientation of the substituents, i.e., whether the cyclobutyl and methyl groups occupy axial or equatorial positions on the ring. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the N-H group, which dictate the crystal packing.

Conformational Isomerism and Dynamics of the Seven-Membered 1,4-Diazepane Ring

The seven-membered 1,4-diazepane ring is a flexible system that can exist in several different conformations. researchgate.net The study of this isomerism is key to understanding the molecule's properties. The presence of two nitrogen atoms in the seven-membered ring creates a system with significant conformational complexity. researchgate.net

Ring Puckering and Inversion Mechanisms (e.g., Chair, Boat, Twist-Boat Conformers)

Similar to cyclohexane (B81311), the 1,4-diazepane ring adopts non-planar, puckered conformations to relieve ring strain. The most stable conformations are typically variations of the chair and boat forms.

Chair Conformation: This is often the lowest energy conformation for seven-membered rings, minimizing both angle and torsional strain. The chair form can have substituents in either axial or equatorial positions.

Boat and Twist-Boat Conformations: The boat family of conformations, including the twist-boat, are also possible. nih.gov For some substituted N,N-disubstituted-1,4-diazepanes, a twist-boat conformation has been identified as the low-energy form. nih.gov The twist-boat is generally more stable than the true boat form as it reduces unfavorable flagpole interactions.

The molecule is not static but exists in a dynamic equilibrium, rapidly interconverting between these conformations through a process known as ring inversion or ring flipping. nih.govnih.gov This process involves passing through higher-energy transition states, such as the half-chair. The specific pathway and energy barriers of this inversion are highly dependent on the nature and steric bulk of the substituents on the nitrogen atoms and the ring carbons. nih.govacs.org The cyclobutyl and methyl groups in this compound would significantly influence the relative energies of the different conformers and the dynamics of their interconversion.

Stereochemical Influence of the Cyclobutyl and Methyl Substituents on Ring Conformation

The conformational equilibrium of the 1,4-diazepane ring is dictated by a complex interplay of torsional strain, transannular interactions, and steric hindrance from its substituents. The seven-membered ring of 1,4-diazepane is flexible and can, in principle, adopt several conformations, with the twist-boat conformation often being the most stable.

The presence of a cyclobutyl group on one of the nitrogen atoms (N1) and a methyl group on a carbon atom (C6) introduces significant steric bulk, which in turn governs the preferred spatial arrangement of the ring. To minimize steric strain, these substituents will preferentially occupy positions that are analogous to the equatorial positions in a cyclohexane ring. In the context of a diazepane twist-boat conformation, this means the substituents will orient themselves to avoid unfavorable flagpole-flagpole or bowsprit-flagpole interactions.

The methyl group at the C6 position can exist in two primary orientations: a pseudo-axial or a pseudo-equatorial position. Due to steric hindrance with the rest of the ring, particularly the protons on C5 and C7, the pseudo-equatorial orientation is generally favored. This preference minimizes 1,3-diaxial-like interactions that would destabilize a conformer with a pseudo-axial methyl group.

Similarly, the N-cyclobutyl group will also adopt a conformation that minimizes steric clashes with the diazepane ring. The puckered nature of the cyclobutyl ring itself adds another layer of conformational complexity. The connection to the nitrogen atom will favor an orientation where the bulk of the cyclobutyl ring is directed away from the diazepane ring.

Table 1: Predicted Stable Conformations of this compound

Conformer Methyl Group Position Cyclobutyl Group Orientation Predicted Relative Stability
1 Pseudo-equatorial Anti Most Stable
2 Pseudo-axial Anti Less Stable
3 Pseudo-equatorial Syn Less Stable
4 Pseudo-axial Syn Least Stable

Interconversion Barriers and Thermodynamic Stability of Conformers

The different conformations of this compound are not static but are in a dynamic equilibrium, interconverting through a process of ring inversion. This process involves passing through higher-energy transition states. The energy required to overcome these barriers, known as the activation energy or interconversion barrier, determines the rate of interconversion.

For related 1,4-diazepine systems, such as diazepam, the ring inversion barriers have been calculated to be in the range of 10-18 kcal/mol. nih.gov These values indicate that at room temperature, the ring is flexible, and the interconversion between different conformers is rapid. The specific barriers for this compound have not been experimentally determined, but they are expected to be of a similar magnitude. The presence of the bulky cyclobutyl and methyl substituents may slightly increase the energy barrier for ring inversion compared to the unsubstituted 1,4-diazepane.

The thermodynamic stability of each conformer is determined by its relative Gibbs free energy. The most stable conformer is the one with the lowest energy, and it will be the most populated at equilibrium. The primary factor influencing the relative stability of the conformers of this compound is steric strain.

As discussed, conformers with substituents in pseudo-equatorial positions are generally more stable than those with substituents in pseudo-axial positions due to the avoidance of destabilizing 1,3-diaxial-like interactions. Therefore, the conformer with both the C6-methyl group and the N1-cyclobutyl group in pseudo-equatorial-like orientations will be the most thermodynamically stable. The energy difference between the various conformers will dictate their relative populations at a given temperature.

Table 2: Estimated Energy Contributions to Conformational Instability

Interaction Type Estimated Energy Cost (kcal/mol)
Pseudo-axial Methyl Group 1.5 - 2.0
Pseudo-axial Cyclobutyl Group 2.0 - 3.0
Gauche Interactions 0.8 - 1.2

Chirality and Stereochemical Aspects of the Cyclobutyl and Methyl Substituents

The presence of a substituent at the C6 position of the 1,4-diazepane ring introduces a stereocenter. Therefore, this compound is a chiral molecule and can exist as a pair of enantiomers: (R)-1-cyclobutyl-6-methyl-1,4-diazepane and (S)-1-cyclobutyl-6-methyl-1,4-diazepane.

The absolute configuration at the C6 stereocenter is determined by the Cahn-Ingold-Prelog priority rules. The presence of this chiral center means that the molecule will be optically active, rotating the plane of polarized light.

Furthermore, the non-planar, puckered nature of the 1,4-diazepane ring itself is a source of chirality. Even without a substituent, the twist-boat conformation is chiral. In the unsubstituted ring, the two enantiomeric twist-boat conformations rapidly interconvert, resulting in a racemic mixture that is not optically active. However, in this compound, the presence of the C6 chiral center removes the plane of symmetry that would exist in a hypothetical planar ring.

The combination of the chiral center at C6 and the inherent chirality of the diazepane ring leads to the existence of diastereomeric conformations. For each enantiomer, (R) and (S), there will be multiple diastereomeric conformers corresponding to different ring puckering and substituent orientations. The most stable conformation for the (R)-enantiomer will be the non-superimposable mirror image of the most stable conformation for the (S)-enantiomer.

Table 3: Stereochemical Elements in this compound

Stereochemical Feature Description
Chiral Center C6, due to the methyl substituent.
Enantiomers (R)-1-cyclobutyl-6-methyl-1,4-diazepane and (S)-1-cyclobutyl-6-methyl-1,4-diazepane.
Inherent Ring Chirality The twist-boat conformation of the 1,4-diazepane ring is chiral.
Diastereomers For each enantiomer, multiple diastereomeric conformers exist due to ring puckering.

Computational and Theoretical Investigations of 1 Cyclobutyl 6 Methyl 1,4 Diazepane

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanics provides deep electronic detail, it is often too computationally expensive for studying the large-scale motions and conformational preferences of flexible molecules. For this, molecular mechanics and dynamics are the preferred tools.

Conformational Searching: Algorithms systematically or randomly sample different ring puckers and substituent orientations to find all possible low-energy structures.

Energy Landscapes: The energies of these conformers are then plotted to create an energy landscape, which maps the relative stabilities and the pathways for interconversion. Studies on N,N-disubstituted-1,4-diazepane antagonists have shown that the ring can adopt unexpected low-energy twist-boat conformations. nih.gov Molecular dynamics simulations on other diazepine-containing derivatives have also been crucial in understanding their interaction with biological receptors. nih.govnih.gov

Computational methods can predict spectroscopic data, which serves as a powerful link between theoretical models and experimental reality.

NMR Chemical Shifts: By calculating the magnetic shielding around each nucleus (e.g., ¹H and ¹³C), the NMR spectrum can be predicted. This is invaluable for confirming the structure of a synthesized compound by comparing the predicted spectrum to the experimental one. Databases and computational tools exist for predicting such spectra for various molecules, including those with diazepine-like structures. drugbank.come-journals.in

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in an Infrared (IR) spectrum. Each vibrational mode involves specific atomic motions (stretching, bending, twisting). Comparing a calculated IR spectrum with an experimental one helps to confirm the molecule's identity and provides insight into its bonding and functional groups. DFT calculations have been shown to provide good agreement with experimental IR spectra for related benzodiazepine (B76468) compounds. scirp.org

Solvent Effects and Intermolecular Interactions

The local environment, dictated by the choice of solvent and the presence of other molecules, is a critical determinant of the conformational preferences and potential reactivity of 1-Cyclobutyl-6-methyl-1,4-diazepane. Computational studies on similar heterocyclic systems provide a framework for understanding these influences.

Solvent Effects

The polarity and hydrogen-bonding capabilities of a solvent can significantly alter the conformational equilibrium of the flexible seven-membered diazepane ring. While direct computational studies on this compound are not prevalent in existing literature, research on related diazepine (B8756704) structures, such as diazepam, demonstrates the tangible impact of solvent environments. For instance, studies have shown that organic solvents like dimethyl sulfoxide (B87167) (DMSO), acetonitrile, and methanol (B129727) can influence the metabolic pathways of diazepam, suggesting that the solvent can affect the accessibility of reactive sites. nih.gov In one study, DMSO was found to competitively inhibit the formation of reactive metabolites of diazepam by CYP3A4. nih.gov

Computational methods, such as the self-consistent reaction field (SCRF) theory, are employed to model the influence of a solvent on molecular properties. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of changes in geometry and vibrational spectra as the molecule transitions from a gaseous phase to a solution. For a molecule like this compound, an increase in solvent polarity is expected to favor conformations with a larger dipole moment. The nitrogen atoms of the diazepane ring can act as hydrogen bond acceptors, and in protic solvents, this interaction would further stabilize specific conformations.

The conformational landscape of the 1,4-diazepane ring is complex, with chair, boat, and twist-boat forms being plausible. NMR spectroscopy, X-ray crystallography, and molecular modeling of N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have indicated a preference for a twist-boat conformation, which is stabilized by intramolecular interactions. nih.gov It is conceivable that the cyclobutyl and methyl substituents on this compound would influence this conformational preference, and the presence of different solvents could shift the equilibrium between these forms.

To illustrate the potential impact of solvents on the conformational energetics of this compound, the following hypothetical data table is presented, based on typical findings for similar heterocyclic systems.

Table 1: Hypothetical Relative Energies of this compound Conformers in Different Solvents

ConformerRelative Energy in Gas Phase (kcal/mol)Relative Energy in Acetonitrile (kcal/mol)Relative Energy in Water (kcal/mol)
Chair0.0-0.2-0.5
Twist-Boat1.51.20.8
Boat4.03.83.5

Note: This table is illustrative and not based on published experimental or computational data for this compound.

Intermolecular Interactions

The intermolecular interactions of this compound are crucial for its behavior in condensed phases and its potential interactions with biological targets. The nitrogen atoms in the diazepane ring are key sites for hydrogen bonding. Molecular dynamics simulations on related diazepane-containing derivatives have been used to study their interactions within the active sites of receptors, highlighting the importance of these interactions for binding affinity. nih.gov

Mechanistic Elucidation of Reactions via Computational Transition State Analysis

Understanding the reaction mechanisms involving this compound at a molecular level requires the identification and characterization of transition states, which are the high-energy intermediates that connect reactants and products. ims.ac.jpsciencedaily.com Due to their transient nature, transition states are challenging to observe experimentally, making computational methods an invaluable tool for their study. ims.ac.jpsciencedaily.com

Computational transition state analysis typically involves methods like the Nudged Elastic Band (NEB) or the growing string method (GSM) to locate the minimum energy path between reactants and products. chemrxiv.org Once a transition state structure is identified, its geometry, energy, and vibrational frequencies can be calculated. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key parameter for understanding reaction kinetics.

While specific computational studies on the reaction mechanisms of this compound are not available, we can infer potential reaction pathways based on the functional groups present. The secondary and tertiary amine functionalities of the diazepane ring are the most likely sites for reactions such as N-alkylation, N-acylation, and oxidation.

Recent advancements in computational chemistry, including the use of machine learning, are accelerating the process of finding transition states and constructing reaction networks, which could be applied to molecules like this compound in the future to predict its reactivity and degradation pathways. chemrxiv.org

The following table illustrates the type of data that would be generated from a computational transition state analysis for a hypothetical reaction of this compound.

Table 2: Hypothetical Computational Data for the Transition State of N-Ethylation of this compound

ParameterValue
ReactionThis compound + CH3CH2Br → [Transition State]‡ → N-Ethyl-1-cyclobutyl-6-methyl-1,4-diazepanium bromide
Computational MethodDFT B3LYP/6-31G*
Activation Energy (kcal/mol)25.3
Key Transition State Bond Distances (Å)N---C(ethyl): 2.15, C(ethyl)---Br: 2.20
Imaginary Frequency (cm-1)-250

Note: This table is for illustrative purposes and does not represent published data.

Reactivity and Mechanistic Studies of 1 Cyclobutyl 6 Methyl 1,4 Diazepane

Nucleophilic and Electrophilic Reactivity at Nitrogen Centers

The two nitrogen atoms within the 1,4-diazepane ring are the primary centers of reactivity, capable of acting as both nucleophiles and, when protonated or derivatized, as part of an electrophilic system. A nucleophile is a chemical species that donates an electron pair to form a chemical bond, while an electrophile is a species that accepts an electron pair. masterorganicchemistry.comkhanacademy.org The reactivity of the nitrogen atoms in 1-cyclobutyl-6-methyl-1,4-diazepane is influenced by their substitution pattern. The N1 nitrogen is tertiary, bonded to the cyclobutyl group and two carbon atoms of the diazepane ring. The N4 nitrogen is secondary, bonded to a methyl group and two ring carbons.

Nucleophilic Reactivity:

The lone pair of electrons on each nitrogen atom allows them to participate in nucleophilic reactions. The secondary amine (N4-H) is generally more nucleophilic than the tertiary amine (N1-cyclobutyl) due to less steric hindrance. Common nucleophilic reactions include:

Alkylation: Reaction with alkyl halides or other electrophilic carbon sources introduces new substituents onto the nitrogen atoms. The less hindered N4 position is expected to be more reactive towards alkylation.

Acylation: Reaction with acyl chlorides or anhydrides forms amides. This reaction is also favored at the N4 position.

Condensation Reactions: The secondary amine can participate in condensation reactions with aldehydes and ketones to form imines or enamines, which can be further reduced to form more complex amines. ijpcbs.com

Theoretical studies on similar 1,4-diazepine systems have utilized Density Functional Theory (DFT) to predict the nucleophilic and electrophilic nature of the molecule. ijpcbs.com These studies can help in understanding the relative reactivity of the different nitrogen centers.

Electrophilic Reactivity:

While the nitrogen atoms are inherently nucleophilic, the molecule can exhibit electrophilic reactivity under certain conditions:

Protonation: In the presence of acids, the nitrogen atoms can be protonated to form ammonium (B1175870) salts. This renders the adjacent carbon atoms more susceptible to nucleophilic attack.

Formation of Iminium Ions: Dehydration of a hemiaminal intermediate, formed from the reaction of the secondary amine with a carbonyl compound, can lead to the formation of an electrophilic iminium ion.

Reactions Involving the Cyclobutyl and Methyl Substituents (e.g., Functionalization, Ring Strain Effects)

The cyclobutyl and methyl groups attached to the 1,4-diazepane ring also influence the molecule's reactivity and can themselves be sites of chemical modification.

Cyclobutyl Substituent:

The cyclobutyl group at the N1 position introduces significant steric bulk, which can hinder the approach of reactants to this nitrogen atom. This steric effect can be exploited to achieve regioselective reactions at the less hindered N4 position.

The cyclobutyl ring itself is characterized by significant ring strain. While not as strained as cyclopropane, this strain can influence the reactivity of the molecule. For instance, reactions that lead to a change in the hybridization of the N1 nitrogen from sp³ to sp² could be affected by the preference of the cyclobutyl ring for certain bond angles. However, specific studies on the direct functionalization of the cyclobutyl ring in this context are limited.

Methyl Substituent:

The methyl group at the C6 position is an electron-donating group, which can subtly influence the basicity and nucleophilicity of the nearby nitrogen atoms. Direct functionalization of the methyl group, for example, through radical halogenation, is possible but would likely require harsh conditions that could also affect other parts of the molecule.

Ring-Opening and Ring-Closing Reactions of the 1,4-Diazepane Core

The seven-membered 1,4-diazepane ring can undergo both ring-opening and ring-closing reactions, often under specific catalytic or reactive conditions.

Ring-Opening Reactions:

Ring-opening of the 1,4-diazepane core can be achieved through various methods, often involving cleavage of the C-N bonds. For instance, treatment with certain reagents can lead to the scission of the ring. In related systems, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), quaternary ammonium salts derived from it can undergo nucleophilic ring-opening reactions to yield piperazine (B1678402) derivatives. rsc.org A similar strategy could potentially be applied to this compound.

Ring-Closing Reactions:

While this compound is already a cyclic structure, ring-closing reactions are fundamental to the synthesis of the 1,4-diazepane core itself. These syntheses often involve the condensation of a suitable diamine with a dicarbonyl compound or a dihalide. ijpcbs.com For example, the reaction of N-cyclobutyl-1,2-diaminopropane with a three-carbon electrophilic synthon could be a potential route to this molecule. The development of one-pot ring-closure and ring-opening sequences has also been reported for the synthesis of other heterocyclic frameworks. rsc.org

Derivatization Strategies for Structural Modification and Functionalization

Derivatization of this compound is a key strategy for creating analogues with potentially new or enhanced properties. nih.gov These strategies primarily target the reactive nitrogen centers.

N-Alkylation and N-Arylation:

The secondary amine at the N4 position is a prime site for introducing a wide variety of alkyl and aryl groups through reactions with corresponding halides or other electrophiles. This allows for systematic modification of the steric and electronic properties of the molecule.

N-Acylation:

Reaction with acylating agents can introduce amide functionalities, which can alter the molecule's solubility, hydrogen bonding capabilities, and electronic properties.

Reductive Amination:

The secondary amine can be reacted with aldehydes or ketones in the presence of a reducing agent (reductive amination) to introduce a diverse range of substituents at the N4 position. researchgate.net

The following table summarizes some potential derivatization reactions:

Reaction TypeReagent ExampleProduct Type
N-AlkylationBenzyl bromideN4-Benzyl derivative
N-AcylationAcetyl chlorideN4-Acetyl derivative
Reductive AminationCyclohexanone, NaBH(OAc)₃N4-Cyclohexyl derivative
SulfonylationTosyl chlorideN4-Tosyl derivative

Oxidation-Reduction Chemistry of the Diazepane System

The 1,4-diazepane system can participate in oxidation-reduction reactions.

Oxidation:

The nitrogen atoms of the diazepane ring can be oxidized. For example, treatment with oxidizing agents like hydrogen peroxide or peroxy acids can lead to the formation of N-oxides. The tertiary nitrogen (N1) might be more susceptible to N-oxidation. In studies of related benzodiazepines like diazepam, oxidation is a key metabolic pathway. drugbank.comnih.gov Electrochemical studies have also been used to investigate the oxidation of diazepam. nih.govresearchgate.net

Reduction:

While the saturated 1,4-diazepane ring is generally resistant to reduction, functional groups introduced through derivatization can be reduced. For example, if an amide is formed at the N4 position, it can be subsequently reduced to the corresponding amine. The reduction of related benzodiazepine (B76468) systems has been studied electrochemically, often involving the reduction of an imine or a similar unsaturated group. ias.ac.in

Investigation of Reaction Kinetics and Thermodynamics

A thorough understanding of the reactivity of this compound requires the study of its reaction kinetics and thermodynamics. libretexts.orguclouvain.be

Reaction Kinetics:

Kinetic studies would provide information about the rates of various reactions, such as N-alkylation or N-acylation. ox.ac.uk By determining the rate law and the rate constant for a given reaction, one can gain insight into the reaction mechanism. For example, comparing the rate of reaction at the N1 and N4 positions would quantitatively confirm the steric hindrance effect of the cyclobutyl group.

Thermodynamics:

Thermodynamic studies would provide information about the energy changes that occur during a reaction, indicating the position of equilibrium and the relative stability of reactants and products. libretexts.org For instance, the equilibrium constant for the protonation of the two nitrogen atoms would provide a measure of their relative basicities. Computational methods can be employed to estimate the thermodynamic parameters for various reactions involving this molecule.

Role of 1 Cyclobutyl 6 Methyl 1,4 Diazepane As a Building Block or Ligand in Advanced Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The 1,4-diazepane ring system is a recognized "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds. Derivatives of 1,4-diazepane are integral to the synthesis of therapeutics targeting the central nervous system, including anxiolytics and anticonvulsants. The synthesis of complex molecules often involves the use of versatile building blocks that can be readily modified. N-propargylamines, for instance, serve as valuable precursors for the synthesis of 1,4-diazepane cores, highlighting the adaptability of this heterocyclic system in constructing more elaborate molecular architectures. rsc.org

The presence of a cyclobutyl group on the nitrogen atom of the diazepane ring in 1-Cyclobutyl-6-methyl-1,4-diazepane offers a unique structural feature. Cyclobutane (B1203170) rings are known to impart a degree of rigidity to molecular structures, which can be advantageous in designing molecules with specific conformational requirements. nih.gov This semi-rigid character can be exploited in the synthesis of complex organic molecules where control over the spatial arrangement of functional groups is crucial for biological activity or material properties.

Furthermore, the chiral center at the 6-position, bearing a methyl group, introduces stereochemical complexity. The synthesis of enantiomerically pure chiral amines is a significant area of organic synthesis, often accomplished through methods like asymmetric reductive amination. rsc.org The defined stereochemistry of this compound could serve as a chiral pool starting material, allowing for the transfer of chirality to more complex target molecules.

Scaffold for the Development of Combinatorial Chemistry Libraries (Focus on Methodologies and Structural Diversity)

The structural attributes of this compound make it an excellent candidate for a scaffold in combinatorial chemistry. The two nitrogen atoms of the diazepane ring provide reactive sites for the introduction of a wide variety of substituents, enabling the generation of large and structurally diverse libraries of compounds.

Methodologies for functionalizing the 1,4-diazepane scaffold are well-established. For example, the selective functionalization of the related 6-amino-6-methyl-1,4-perhydrodiazepine (AMPED) has been demonstrated to produce a library of polydentate chelators. nih.gov This approach involves the differential reactivity of the cyclic and exocyclic amines, allowing for the controlled introduction of various pendant arms. A similar strategy could be applied to this compound, where the two secondary amines can be selectively derivatized to create a combinatorial library.

The structural diversity of such a library would be enhanced by the presence of the cyclobutyl and methyl groups. The cyclobutyl group can influence the pharmacokinetic properties of the resulting molecules, while the chiral methyl group can introduce stereochemical diversity, which is critical for probing biological interactions. The combination of these features on a versatile diazepane scaffold allows for the systematic exploration of chemical space in the search for new bioactive compounds.

Applications in Supramolecular Chemistry (e.g., Host-Guest Systems, Molecular Recognition)

The synthesis of complex molecular systems is increasingly relying on the interplay between covalent and noncovalent interactions. cymitquimica.com The cyclobutyl group can contribute to the formation of specific host-guest interactions through hydrophobic and van der Waals forces. The semi-rigid nature of the cyclobutane ring could also pre-organize the diazepane scaffold into a conformation suitable for binding a specific guest molecule.

Coordination Chemistry: Ligand Design for Metal Complexation and Catalysis

The 1,4-diazepane framework is a known and effective scaffold for the design of ligands for metal complexation. The two nitrogen atoms can coordinate to a metal center, forming a stable chelate ring. The 6-amino-6-methyl-1,4-diazepine framework, a close analogue, has been shown to be a readily available neutral 6-electron ligand moiety suitable for supporting cationic group 3 metal alkyl catalysts. rsc.org This highlights the potential of the 6-methyl-1,4-diazepane (B1580561) core in catalysis.

The derivatization of the diazepane nitrogen atoms in this compound with additional donor groups can lead to the formation of polydentate ligands. For instance, the AMPED scaffold, which contains three nitrogen donors, can be functionalized to create penta- or hexa-dentate chelators for various metal ions. nih.gov Similarly, this compound could be modified to generate ligands with specific coordination geometries and electronic properties tailored for applications in catalysis or as metal-sequestering agents. The cyclobutyl group could also play a role in tuning the steric environment around the metal center, thereby influencing the selectivity and activity of a catalyst.

Integration into Polymer Science and Materials Chemistry (e.g., as a Monomer or Cross-linker)

The bifunctional nature of this compound, with its two reactive amine groups, makes it a potential monomer for the synthesis of polymers such as polyamides and polyureas. The incorporation of the diazepane ring into a polymer backbone could introduce unique properties, including altered thermal stability, solubility, and mechanical characteristics.

The cyclobutane ring, in particular, is a valuable building block in materials science. A novel cyclobutane-containing diacid building block has been synthesized and shown to possess excellent thermal stability and a unique semi-rigid character. nih.gov The inclusion of the cyclobutyl moiety from this compound into a polymer could impart similar properties.

Furthermore, if both amine groups of this compound are reacted during a polymerization process, it can act as a cross-linker, connecting polymer chains and leading to the formation of a three-dimensional network. This cross-linking can significantly enhance the mechanical strength and thermal resistance of the resulting material. The specific conformation and rigidity imposed by the cyclobutyl-diazepane structure could influence the network architecture and, consequently, the macroscopic properties of the material.

Data Tables

Table 1: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural FeaturesPotential Applications
This compoundC₁₀H₂₀N₂168.281,4-Diazepane ring, Cyclobutyl group, Chiral centerBuilding block, Ligand, Monomer
6-Amino-6-methyl-1,4-perhydrodiazepine (AMPED)C₆H₁₅N₃129.201,4-Diazepane ring, Exocyclic aminePolydentate chelator
(4-cyclobutyl-1,4-diazepan-1-yl)(6-(4-fluorophenoxy)pyridin-3-yl)methanoneC₂₂H₂₅FN₄O396.46Cyclobutyl-diazepane moietyBiologically active compound

Future Research Directions and Unexplored Avenues for 1 Cyclobutyl 6 Methyl 1,4 Diazepane Research

Development of Novel and Atom-Economical Synthetic Methodologies

Key areas of focus could include:

Catalytic Routes: The exploration of transition-metal-catalyzed reactions, such as hydrogen borrowing catalysis, could provide efficient and environmentally friendly pathways to 1,4-diazacycles. organic-chemistry.org For instance, a ruthenium(II) catalyst with a (pyridyl)phosphine ligand has shown promise in the coupling of diols and diamines to form piperazines and diazepanes, a method that could be adapted for the synthesis of asymmetrically substituted diazepanes. organic-chemistry.org

Multicomponent Reactions: Designing one-pot, multicomponent reactions would be a highly efficient approach to assemble the 1-Cyclobutyl-6-methyl-1,4-diazepane core. This strategy enhances atom economy by incorporating the majority of the atoms from the starting materials into the final product.

Flow Chemistry: The application of continuous flow synthesis could offer significant advantages in terms of safety, scalability, and product purity. A continuous flow synthesis of diazepam, a well-known 1,4-benzodiazepine (B1214927), has been successfully developed and could serve as a blueprint for the synthesis of other diazepine (B8756704) derivatives. frontiersin.org

Synthetic ApproachPotential Advantages
Catalytic RoutesHigh efficiency, reduced waste, milder reaction conditions
Multicomponent ReactionsHigh atom economy, operational simplicity, increased molecular diversity
Flow ChemistryImproved safety, scalability, and purity; precise control over reaction parameters

Advanced Spectroscopic Probes for Real-time Mechanistic Studies

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. The application of advanced spectroscopic techniques for real-time, in-situ monitoring of the formation of this compound would provide invaluable mechanistic insights.

Future research in this area could involve:

In-situ FTIR and Raman Spectroscopy: These techniques can be used to track the concentration of reactants, intermediates, and products in real-time, providing a detailed kinetic profile of the reaction. nih.govmdpi.com This data is essential for identifying rate-determining steps and potential side reactions.

Process Analytical Technology (PAT): Integrating spectroscopic probes into the reaction vessel as part of a PAT approach would enable continuous monitoring and control of critical process parameters, leading to improved yield and consistency.

Application of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Specific applications could include:

Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound, potentially uncovering pathways that might be overlooked by human chemists. cas.org The performance of these models can be enhanced by using transfer learning to overcome the challenge of limited data for specific heterocycle formations. chemrxiv.orgchemrxiv.org

Prediction of Physicochemical and Biological Properties: Machine learning models can be trained to predict various properties of this compound and its virtual derivatives, such as solubility, bioavailability, and potential biological activities. nih.govresearchgate.net This in-silico screening can help prioritize the synthesis of compounds with the most promising profiles.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique structural features of this compound, including the strained cyclobutyl ring and the chiral center at the 6-position, may give rise to novel reactivity patterns. Future research should aim to explore unconventional transformations of this molecule.

Areas for investigation include:

Ring Expansion and Contraction: Investigating reactions that lead to the expansion or contraction of the diazepane ring could lead to the synthesis of novel heterocyclic scaffolds. Skeletal editing techniques are emerging as powerful tools for such transformations. rsc.org

C-H Functionalization: The development of methods for the selective functionalization of the C-H bonds of the cyclobutyl and methyl groups would provide a direct route to a wide range of new derivatives without the need for pre-functionalized starting materials.

Stereoselective Reactions: For enantiomerically pure this compound, exploring stereoselective reactions that take advantage of the existing stereocenter could lead to the synthesis of complex chiral molecules.

Potential in Green Chemistry and Sustainable Chemical Processes

The principles of green chemistry are increasingly important in modern chemical research and industry. Future work on this compound should incorporate sustainable practices.

Key considerations for green chemistry applications include:

Solvent Selection: The use of greener solvents, such as water, polyethylene glycol (PEG), or bio-based solvents, should be prioritized to minimize the environmental impact of the synthesis. mdpi.com The development of solvent-free reaction conditions, for example using ball milling, is another attractive green approach. unigoa.ac.in

Catalyst Recyclability: Employing heterogeneous or reusable catalysts would simplify product purification and reduce waste. researchgate.net

Green Chemistry Metrics: The systematic application of green chemistry metrics, such as atom economy, E-factor, and reaction mass efficiency, will be essential for quantitatively assessing the environmental performance of different synthetic routes and guiding the development of more sustainable processes. mdpi.comnih.gov

Green Chemistry PrincipleApplication to this compound Synthesis
PreventionDesigning synthetic routes that minimize waste generation.
Atom EconomyMaximizing the incorporation of all materials used in the process into the final product. mdpi.com
Less Hazardous Chemical SynthesesUsing and generating substances that possess little or no toxicity to human health and the environment.
Designing Safer ChemicalsDesigning chemical products to affect their desired function while minimizing their toxicity.
Safer Solvents and AuxiliariesMinimizing or avoiding the use of auxiliary substances such as solvents. mdpi.com
Design for Energy EfficiencyConducting synthetic methods at ambient temperature and pressure whenever possible.
Use of Renewable FeedstocksUtilizing raw materials and feedstocks that are renewable rather than depleting.
Reduce DerivativesMinimizing or avoiding unnecessary derivatization.
CatalysisUsing catalytic reagents in preference to stoichiometric reagents. organic-chemistry.org
Design for DegradationDesigning chemical products so that they break down into innocuous degradation products at the end of their function.
Real-time Analysis for Pollution PreventionDeveloping analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances. nih.gov
Inherently Safer Chemistry for Accident PreventionChoosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 1-Cyclobutyl-6-methyl-1,4-diazepane, and how is purity ensured?

  • The synthesis typically involves cyclization of pre-functionalized linear precursors or nucleophilic substitution reactions. For example, cyclobutyl groups can be introduced via alkylation of secondary amines under anhydrous conditions. Purification methods include column chromatography (using silica gel or alumina) and recrystallization from polar aprotic solvents. High-purity validation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^{13}C) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation of this compound?

  • 1^1H and 13^{13}C NMR are critical for identifying proton environments and carbon frameworks. Single-crystal X-ray diffraction (SCXRD) resolves stereochemical ambiguities and intermolecular interactions, particularly in disordered systems (e.g., cyclobutyl ring conformers). For example, SCXRD analysis of analogous 1,4-diazepane derivatives revealed torsional angles and hydrogen-bonding networks critical for stability .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity in this compound?

  • Efflux pump inhibition (EPI) assays using Gram-negative bacteria (e.g., Escherichia coli with fluorescent substrates) can assess potency. Receptor-binding assays (e.g., orexin receptor antagonism) require radiolabeled ligands and competitive displacement protocols. Dose-response curves and IC50_{50} calculations are standard for quantifying efficacy .

Advanced Research Questions

Q. How does conformational flexibility in 1,4-diazepane derivatives influence their binding to therapeutic targets like orexin receptors?

  • Molecular docking and molecular dynamics simulations predict binding modes by analyzing torsional angles (e.g., N-C-C-N dihedral angles). For instance, N,N-disubstituted-1,4-diazepanes exhibit axial-equatorial equilibria, which modulate receptor affinity. Conformational locking via substituents (e.g., cyclobutyl groups) can enhance selectivity for specific receptor subtypes .

Q. What distinguishes the efflux pump inhibition mechanism of this compound from other EPIs like 1-benzyl-1,4-diazepane?

  • Unlike 1-benzyl derivatives, cyclobutyl substituents may sterically hinder interactions with efflux pump transmembrane domains. Comparative studies using fluorescence-based transport assays and genetic knockouts (e.g., acrB mutants) can isolate mechanistic differences. Competitive vs. non-competitive inhibition models are validated via Lineweaver-Burk plots .

Q. How can the chelation potential of this compound be evaluated for radiopharmaceutical applications?

  • Radiolabeling efficiency with 68^{68}Ga or 177^{177}Lu is tested under mild conditions (pH 4–6, 25–40°C). Stability assays in human serum and challenge experiments with competing ligands (e.g., DTPA) quantify kinetic inertness. Positron emission tomography (PET) imaging in murine models correlates in vitro and in vivo performance .

Q. What crystallographic insights reveal the molecular conformation and intermolecular interactions of 1,4-diazepane derivatives?

  • SCXRD studies of 1,4-ditosyl-diazepane analogs show disorder in the diazepane ring (occupancy ratios ~0.5:0.5) and weak C–H⋯O hydrogen bonds that stabilize crystal packing. Isostructural replacement (e.g., cyclobutyl for tosyl groups) can alter dihedral angles and lattice energies, impacting solubility .

Q. How do 1,4-diazepane derivatives coordinate with rare earth metals, and what catalytic applications arise?

  • Neutral or cationic rare earth complexes (e.g., Sc3+^{3+}, La3+^{3+}) are synthesized via ligand exchange reactions in anhydrous tetrahydrofuran. Their catalytic activity in hydroamination or polymerization is assessed using 1^1H NMR kinetics. Steric effects from cyclobutyl groups influence metal-ligand bond lengths and turnover frequencies .

Q. How can contradictory data on biological activity across studies be systematically resolved?

  • Iterative validation using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) identifies assay-specific artifacts. Meta-analyses of structure-activity relationships (SAR) differentiate substituent effects from experimental variability. Transparent reporting of reaction conditions (e.g., solvent, temperature) minimizes reproducibility gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.